molecular formula C9H6ClF2NO5 B13987053 Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate

Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate

Cat. No.: B13987053
M. Wt: 281.60 g/mol
InChI Key: CIHZVGOQXLAKQB-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate is a chemical compound with the molecular formula C9H6ClF2NO5 It is a derivative of benzoic acid and contains several functional groups, including a chloro group, a difluoromethoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl 4-chloro-3-(difluoromethoxy)benzoate to introduce the nitro group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts, with the reaction being carried out at low temperatures to control the rate of nitration and prevent overreaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Methyl 4-chloro-3-(difluoromethoxy)-5-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-chloro-3-(difluoromethoxy)-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of the nitro group can also contribute to its reactivity and potential as a prodrug, which is activated under specific conditions to release the active compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-3-(difluoromethoxy)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 4-chloro-3-(trifluoromethoxy)-5-nitrobenzoate: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can alter its chemical properties and reactivity.

    Methyl 4-chloro-3-(methoxy)-5-nitrobenzoate: Contains a methoxy group instead of a difluoromethoxy group, affecting its polarity and interactions with other molecules.

Uniqueness

Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the nitro and difluoromethoxy groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C9H6ClF2NO5

Molecular Weight

281.60 g/mol

IUPAC Name

methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate

InChI

InChI=1S/C9H6ClF2NO5/c1-17-8(14)4-2-5(13(15)16)7(10)6(3-4)18-9(11)12/h2-3,9H,1H3

InChI Key

CIHZVGOQXLAKQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)OC(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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